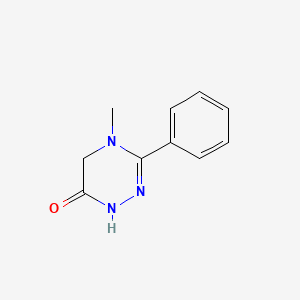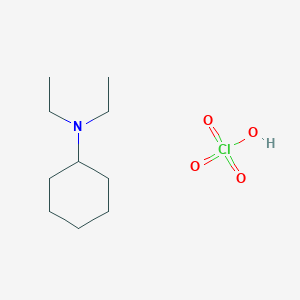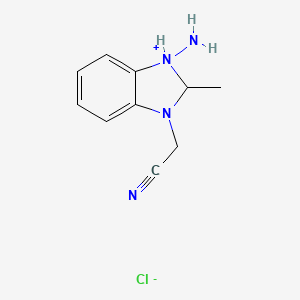
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a synthetic organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, is characterized by its unique structure, which includes multiple methoxy and acetoxy groups, contributing to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethoxyxanthone and acetic anhydride.
Acetylation Reaction: The key step involves the acetylation of 2,7-dimethoxyxanthone using acetic anhydride in the presence of a catalyst, such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized xanthone derivatives.
科学研究应用
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various xanthone derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Research has shown that xanthone derivatives, including this compound, exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.
相似化合物的比较
Similar Compounds
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- 1,6-Dihydroxy-2,7-dimethoxy-9-oxo-9H-xanthen-3-yl 2-O-(6-deoxy-β-D-gulopyranosyl)-β-D-allopyranoside
Uniqueness
2,7-Dimethoxy-9-oxo-9H-xanthene-1,3,6-triyl triacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy and acetoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
143543-84-4 |
|---|---|
分子式 |
C21H18O10 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
(6,8-diacetyloxy-2,7-dimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C21H18O10/c1-9(22)28-15-7-13-12(6-14(15)26-4)19(25)18-16(31-13)8-17(29-10(2)23)20(27-5)21(18)30-11(3)24/h6-8H,1-5H3 |
InChI 键 |
BXNOWRPPTOCXTP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C(=C3C2=O)OC(=O)C)OC)OC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


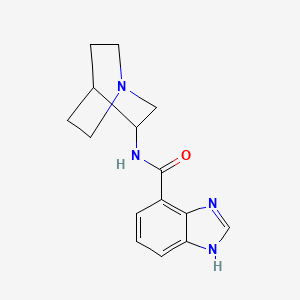
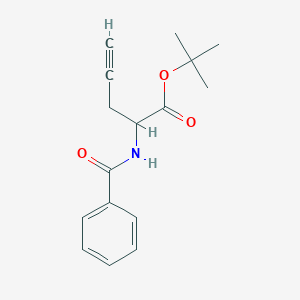

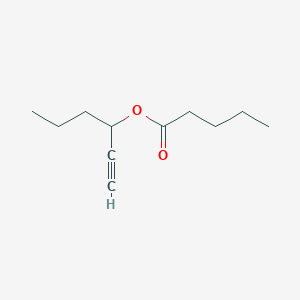

![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
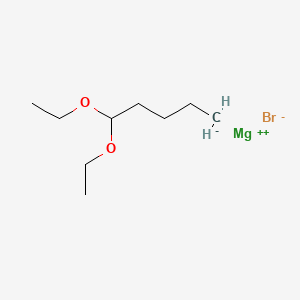

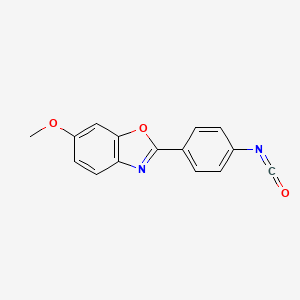

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
